molecular formula C13H14BrN3O2 B1402846 2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide CAS No. 1365964-26-6

2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide

Cat. No.: B1402846
CAS No.: 1365964-26-6
M. Wt: 324.17 g/mol
InChI Key: HOZXCFULSHSHJY-UHFFFAOYSA-N
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Description

“2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide” is a compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They have been studied extensively and have a wide range of applications in different areas such as technology, medicine, and agriculture . Pyrazoles are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant, and antiviral agents .

Scientific Research Applications

Synthesis and Biological Activities

  • Antibacterial and Antifungal Activities : A study explored the bromination of certain compounds, leading to the synthesis of α-bromo compounds and bipyrazolyl derivatives. These compounds were evaluated for their in vitro antibacterial activity against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, as well as antifungal activity against Aspergilus flavus and Aspergillus niger. The antimicrobial activity was compared with commercially available antibiotics like ciprofloxacin and the antifungal agent fluconazole (Pundeer et al., 2013).

  • Intermolecular Interactions and Structural Analysis : Another research focused on the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives. The study highlighted the structural stability and interactions within the compounds, providing insights into their potential applications based on their molecular and electronic structures (Saeed et al., 2020).

  • Synthesis for Heterocyclic Compounds : Research has been conducted on utilizing derivatives as precursors for synthesizing various heterocyclic compounds, such as thiadiazoles, pyrrolo[3,4-c]pyrazoles, and triazolo[4,3-a]pyrimidines. These studies contribute to the development of new functionalized heterocycles with potential biological and pharmacological applications (Abdelhamid et al., 2017).

  • Antimicrobial Evaluation : A notable study synthesized and evaluated the antimicrobial activity of new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring. Some of the synthesized compounds exhibited moderate antimicrobial activity, contributing to the search for new therapeutic agents (Farag et al., 2009).

Properties

IUPAC Name

2-bromo-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-2-10(14)13(19)15-11-8-12(18)17(16-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZXCFULSHSHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NN(C(=O)C1)C2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)butanamide

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